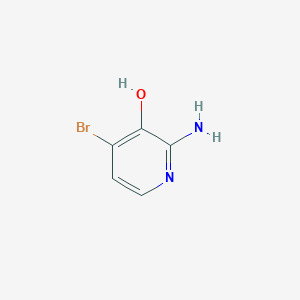

2-Amino-4-bromopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGFRZWGORWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613857 | |

| Record name | 2-Amino-4-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114335-54-5 | |

| Record name | 2-Amino-4-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromopyridin-3-ol from 4-Bromopyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 2-Amino-4-bromopyridin-3-ol, a highly functionalized pyridine derivative of interest in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromopyridine hydrochloride. While a direct, one-pot synthesis is not prominently described in the current literature, this guide outlines a logical and scientifically grounded sequence of reactions to achieve the target molecule. The proposed route involves the initial formation of 2-amino-4-bromopyridine, followed by regioselective nitration at the 3-position. Subsequent reduction of the nitro group to an amine, and a final diazotization-hydroxylation sequence, affords the desired this compound. Each step is detailed with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and relevant safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly interesting scaffold, possessing an amino group, a hydroxyl group, and a bromine atom. This trifunctionalized arrangement offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures.

The bromine atom can participate in a variety of cross-coupling reactions, the amino group is a key pharmacophore and can be further derivatized, and the hydroxyl group can act as a hydrogen bond donor or be converted into other functional groups. This guide details a rational, multi-step approach to access this valuable compound from 4-bromopyridine hydrochloride.

Overall Synthetic Strategy

The proposed synthetic pathway from 4-bromopyridine hydrochloride to this compound is depicted below. The strategy hinges on the sequential introduction of the required functional groups onto the pyridine ring.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis

Step 1: Synthesis of 2-Amino-4-bromopyridine from 4-Bromopyridine Hydrochloride

The initial step involves the conversion of 4-bromopyridine hydrochloride to 2-amino-4-bromopyridine. A robust method for this transformation is a multi-step sequence involving esterification, amination, and a Hofmann degradation.[2]

3.1. Reaction Scheme

This transformation is a multi-step process that can be summarized as the introduction of a carboxamide group at the 2-position, followed by a Hofmann rearrangement to yield the 2-amino group.

3.2. Detailed Experimental Protocol

-

Part A: Esterification to Ethyl 4-bromopyridine-2-carboxylate

-

In a suitable reaction vessel, suspend 4-bromopyridine hydrochloride in dichloromethane.

-

Cool the suspension to 0°C and add ethyl pyruvate, followed by the portion-wise addition of ferrous sulfate.

-

Slowly add a solution of hydrogen peroxide, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up involves quenching the reaction with a solution of sodium thiosulfate, separating the organic layer, and washing with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ethyl 4-bromopyridine-2-carboxylate.

-

-

Part B: Amination to 4-bromopyridine-2-carboxamide

-

Dissolve the crude ester from the previous step in a suitable solvent such as methanol.

-

Saturate the solution with ammonia gas at 0°C, then seal the reaction vessel.

-

Heat the mixture in a pressure vessel at a temperature of 80-100°C for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford 4-bromopyridine-2-carboxamide.

-

-

Part C: Hofmann Degradation to 2-Amino-4-bromopyridine

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.

-

Add the 4-bromopyridine-2-carboxamide from the previous step to the sodium hypobromite solution.

-

Heat the reaction mixture, typically to around 70-80°C, until the reaction is complete.

-

Cool the mixture and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 2-amino-4-bromopyridine.[3]

-

3.3. Key Parameters

| Parameter | Value |

| Starting Material | 4-Bromopyridine Hydrochloride |

| Key Reagents | Ethyl pyruvate, H₂O₂, FeSO₄, NH₃, Br₂, NaOH |

| Solvent | Dichloromethane, Methanol, Water |

| Temperature | 0°C to 100°C (step-dependent) |

| Typical Yield | 60-70% (overall) |

Step 2: Nitration of 2-Amino-4-bromopyridine

The next step is the regioselective nitration of 2-amino-4-bromopyridine to introduce a nitro group at the 3-position. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the amino group. The 3-position is generally favored.[4]

4.1. Reaction Scheme

Caption: Nitration of 2-Amino-4-bromopyridine.

4.2. Detailed Experimental Protocol

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C in an ice-salt bath.

-

Slowly and in small portions, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature does not rise above 5°C.[4]

-

Once the addition is complete, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.

-

After the addition, allow the reaction to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional period.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Neutralize the resulting slurry with a 40% sodium hydroxide solution to a pH of 7-8.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-4-bromo-3-nitropyridine.[5]

4.3. Key Parameters

| Parameter | Value |

| Starting Material | 2-Amino-4-bromopyridine |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Sulfuric Acid |

| Temperature | 0-5°C |

| Typical Yield | 70-80% |

Step 3: Reduction of 2-Amino-4-bromo-3-nitropyridine

The third step involves the reduction of the nitro group at the 3-position to an amino group, yielding 2,3-diamino-4-bromopyridine. A common and effective method for this transformation is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[6]

5.1. Reaction Scheme

Caption: Reduction of the nitro group.

5.2. Detailed Experimental Protocol

-

To a solution of 2-amino-4-bromo-3-nitropyridine in a suitable solvent like methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon.[6]

-

Seal the vessel and flush with an inert gas (e.g., argon or nitrogen).

-

Introduce hydrogen gas into the vessel (typically at balloon pressure or slightly higher).

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield 2,3-diamino-4-bromopyridine.

5.3. Key Parameters

| Parameter | Value |

| Starting Material | 2-Amino-4-bromo-3-nitropyridine |

| Key Reagents | Hydrogen gas, 10% Palladium on Carbon |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Step 4: Diazotization and Hydrolysis to this compound

The final step is the conversion of the 3-amino group of 2,3-diamino-4-bromopyridine to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This reaction needs to be carefully controlled to favor the diazotization of the 3-amino group over the 2-amino group.[7][8]

6.1. Reaction Mechanism

The reaction proceeds via the formation of a diazonium salt intermediate from the 3-amino group upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then displaced by water to form the hydroxyl group.[8][9]

Caption: Mechanism of diazotization and hydrolysis.

6.2. Detailed Experimental Protocol

-

Dissolve 2,3-diamino-4-bromopyridine in a dilute aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C).

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the temperature strictly below 5°C.

-

After the addition is complete, continue to stir the mixture at low temperature for a short period (e.g., 30 minutes).

-

Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.

6.3. Key Parameters

| Parameter | Value |

| Starting Material | 2,3-Diamino-4-bromopyridine |

| Key Reagents | Sodium Nitrite, Sulfuric Acid |

| Solvent | Water |

| Temperature | 0-5°C, then heating |

| Typical Yield | Moderate (can be variable) |

Safety and Handling

-

4-Bromopyridine Hydrochloride: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials.

-

Bromine: Highly toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care and appropriate PPE.

-

Sodium Nitrite: Toxic and an oxidizer.

-

Diazonium Salts: Can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.

Conclusion

This technical guide has outlined a plausible and chemically sound multi-step synthesis for the preparation of this compound from 4-bromopyridine hydrochloride. While the presented pathway is constructed from established chemical transformations on similar substrates, it provides a strong foundation for researchers and scientists to develop a robust and optimized synthesis for this valuable heterocyclic building block. The successful execution of this synthesis will provide access to a versatile scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Various Authors. (2021). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.

- MDPI. (2023).

- Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I.

- Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

-

PubMed. (n.d.). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Retrieved from [Link]

- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and....

- NIH. (n.d.). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.

- BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

- ResearchG

- CymitQuimica. (n.d.). CAS 114414-17-4: 2-Amino-3-hydroxy-4-bromopyridine HBr.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- ECHEMI. (2018).

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- PMC - NIH. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- ACS Publications. (n.d.). Diazotization of heterocyclic primary amines | Chemical Reviews.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part 4.

- ResearchG

- ECHEMI. (n.d.).

- YouTube. (2019).

- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.

- ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. a....

- PMC. (n.d.).

- Chemistry LibreTexts. (2022). 16.

Sources

- 1. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 3. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromopyridin-3-ol (CAS: 114335-54-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Amino-4-bromopyridin-3-ol (CAS Number: 114335-54-5) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1][2] Its structural features, including an amino group, a hydroxyl group, and a bromine atom on the pyridine core, offer multiple points for chemical modification, making it a versatile building block for the synthesis of complex bioactive molecules.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for optimizing reaction conditions, developing robust purification methods, and for predicting the properties of its downstream derivatives. This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound, alongside actionable experimental protocols for its characterization.

Physicochemical Data Summary

A consolidated summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-bromo-3-pyridinol | |

| Synonyms | 2-Amino-4-bromo-3-pyridinol; 3-Pyridinol, 2-amino-4-bromo-; 2-Amino-3-hydroxy-4-bromopyridine | [2] |

| CAS Number | 114335-54-5 | [3] |

| Molecular Formula | C₅H₅BrN₂O | [3] |

| Molecular Weight | 189.01 g/mol | [3][4] |

| Appearance | White crystalline powder (reported) | [3] |

| Melting Point | 171 °C (with a reported range of 119-173 °C) | [3] |

| Boiling Point | 365.7 ± 42.0 °C at 760 mmHg (Computed) | [1][5] |

| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| XLogP3 | 2.19 (Computed) | [5] |

| pKa | No experimental data available. The presence of the amino and hydroxyl groups suggests both acidic and basic character. | |

| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere. | [2] |

Structural and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons for the amino and hydroxyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as N-H and O-H stretching vibrations from the amino and hydroxyl groups, respectively, as well as C=C and C=N stretching of the pyridine ring.

Core Physicochemical Properties: In-Depth Analysis

Solubility Profile

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standardized "shake-flask" method to determine the equilibrium solubility of this compound in various solvents at a controlled temperature.[6]

Objective: To quantitatively determine the solubility of this compound in a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO)).

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Causality Behind Experimental Choices:

-

The shake-flask method is a gold-standard technique for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.

-

Equilibration for 24-48 hours is necessary to ensure that the dissolution process has reached a steady state.

-

Filtration is a critical step to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved compound, providing accurate and reproducible results.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. Pyridine derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and oxidative stress.[9]

Experimental Protocol: Forced Degradation Study

This protocol provides a general workflow for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[9]

Objective: To identify potential degradation pathways and the conditions under which this compound is unstable.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a set duration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Photodegradation: Expose a solid sample or a solution to a controlled light source in a photostability chamber, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolyzed samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A PDA or MS detector is highly recommended for identifying and characterizing any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

-

Causality Behind Experimental Choices:

-

Forced degradation intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential stability issues.

-

The use of acid, base, peroxide, heat, and light covers the most common degradation pathways for organic molecules.

-

A stability-indicating HPLC method is essential to ensure that the decrease in the parent compound's peak is accurately measured and that any degradation products are resolved.

-

PDA and MS detectors are invaluable for obtaining spectral information about the degradation products, which aids in their identification.

Caption: Forced Degradation Study Workflow.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel compounds. This guide has consolidated the available physicochemical data and provided detailed, actionable protocols for its further characterization. By applying these standardized experimental methodologies, researchers can obtain reliable data on the solubility and stability of this compound, enabling its more effective and predictable use in drug discovery and development workflows. The insights gained from such studies are fundamental to ensuring the quality, reproducibility, and success of synthetic and formulation efforts.

References

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

-

Anax Laboratories. (n.d.). 114335-54-5 | this compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Amino-4-bromopyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-bromopyridin-3-ol is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core is decorated with an amino group, a bromine atom, and a hydroxyl group, creating a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, discusses potential synthetic strategies, and explores its applications as a key building block in the design of targeted therapeutics, particularly kinase inhibitors. Safety and handling protocols are also summarized to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Value of a Trifunctional Pyridine Scaffold

Substituted pyridines are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. Their ability to engage in hydrogen bonding, their metabolic stability, and their favorable physicochemical properties make them ideal for constructing bioactive molecules. This compound emerges as a particularly valuable building block due to its three distinct functional groups. This trifunctionality offers chemists precise control over molecular diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

-

The amino group serves as a key hydrogen bond donor and a nucleophilic handle for amide bond formation or alkylation.

-

The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The hydroxyl group acts as both a hydrogen bond donor and acceptor and can be converted into ethers or esters to modulate potency and pharmacokinetic properties.

This unique combination makes this compound a powerful starting material for generating libraries of novel compounds aimed at complex biological targets.

Physicochemical Properties

A precise understanding of a compound's properties is foundational to its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 114335-54-5 | [1][2][3][4] |

| Molecular Formula | C₅H₅BrN₂O | [1][3][4] |

| Molecular Weight | 189.01 g/mol | [1][3][4] |

| Synonyms | 2-Amino-4-bromo-3-pyridinol; 2-Amino-3-hydroxy-4-bromopyridine | [3] |

| Boiling Point | 365.7 ± 42.0 °C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2-8°C, Store under inert gas, Protect from light | [2][3] |

Synthesis of this compound

While this compound is commercially available from specialized suppliers, detailed, peer-reviewed synthetic protocols are not widely published in the provided literature. However, based on established principles of pyridine chemistry, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway: Regioselective Bromination

A logical approach involves the regioselective bromination of a readily available precursor, 2-aminopyridin-3-ol. The amino and hydroxyl groups are both activating, ortho-, para-directing groups. Bromination would be expected to occur at the positions ortho or para to these groups (C4, C6). Careful control of reaction conditions would be critical to favor substitution at the C4 position and avoid over-bromination.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4-bromopyridin-3-ol in Common Laboratory Solvents

Introduction

2-Amino-4-bromopyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is intrinsically linked to its physicochemical properties, among which solubility is paramount. A thorough understanding of a compound's solubility profile is critical for designing synthetic routes, purification strategies, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its molecular structure, and presents a detailed experimental protocol for its systematic determination in common laboratory solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. While specific experimental solubility data is not widely published, these properties provide a foundation for predicting its behavior.

| Property | Value | Reference |

| CAS Number | 114335-54-5 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Appearance | White crystalline powder (predicted) | [1] |

| XLogP3 | 2.19 | [4] |

Theoretical Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[1] The structure of this compound contains several functional groups that dictate its solubility characteristics.

Caption: Molecular structure of this compound with key functional groups influencing solubility.

Key Structural Features and Their Impact on Solubility:

-

Amino (-NH₂) and Hydroxyl (-OH) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. The presence of these groups suggests that this compound will exhibit solubility in polar protic solvents like water, ethanol, and methanol. The extent of this solubility will depend on the overall balance with the nonpolar parts of the molecule. The introduction of hydroxyl groups generally increases the aqueous solubility of pyridine derivatives.[5][6]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity and potential for interaction with protic solvents.

-

Bromo (-Br) Group: The bromine atom is large and hydrophobic, which can decrease aqueous solubility.[7] However, it also increases the overall molecular weight and can enhance solubility in nonpolar organic solvents.[8][9]

Predicted Solubility in Common Lab Solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of hydrogen bond donating and accepting groups, the compound is expected to have moderate to good solubility in these solvents. Solubility in water may be limited by the hydrophobic pyridine ring and bromine atom.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as these solvents are excellent at solvating polar molecules with hydrogen bonding capabilities. Acetonitrile may be a less effective solvent due to its lower polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have low to negligible solubility in nonpolar solvents. The polar amino and hydroxyl groups will not interact favorably with these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility might be observed in these solvents of intermediate polarity.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment:

-

This compound

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Toluene, Hexane, DMSO, DMF)

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

-

Preparation: Label a series of clean, dry test tubes or vials, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 5 mg of this compound into each labeled tube. Record the exact mass.

-

Initial Solvent Addition: Add 0.1 mL of the first solvent to the corresponding tube.

-

Mixing: Cap the tube and vortex vigorously for 1 minute.

-

Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered very soluble in that solvent (>50 mg/mL).

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.4 mL of the solvent to bring the total volume to 0.5 mL.

-

Further Mixing: Vortex the tube for another minute.

-

Final Observation and Classification:

-

If the solid is now completely dissolved, the compound is considered soluble (approx. 10 mg/mL).

-

If a significant portion of the solid has dissolved but some remains, it is partially soluble .

-

If the solid appears largely undissolved, it is considered insoluble .

-

Data Presentation:

The results should be compiled into a clear and organized table for easy comparison.

| Solvent | Solvent Class | Predicted Solubility | Experimental Observation |

| Water | Polar Protic | Moderate | |

| Methanol | Polar Protic | Good | |

| Ethanol | Polar Protic | Good | |

| DMSO | Polar Aprotic | Very Good | |

| DMF | Polar Aprotic | Very Good | |

| Acetonitrile | Polar Aprotic | Moderate | |

| Dichloromethane | Chlorinated | Moderate | |

| Toluene | Nonpolar | Low | |

| Hexane | Nonpolar | Insoluble |

Conclusion

While published data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for reasoned predictions of its solubility profile. The presence of both hydrophilic (amino, hydroxyl) and hydrophobic (bromo, pyridine ring) moieties suggests a nuanced behavior, with a preference for polar solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to determine the solubility of this compound in a range of common laboratory solvents, thereby facilitating its effective use in synthesis and drug discovery workflows.

References

-

Kopanichuk, I. V., et al. (n.d.). The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water–n-Decane Reverse Micelles. ResearchGate. Available at: [Link][5]

-

Kopanichuk, I. V. (n.d.). The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water– n -Decane Reverse Micelles. Russian Journal of Bakhtin Studies. Available at: [Link][6]

-

Solubility of Things. (n.d.). Bromine. Available at: [Link][8]

-

National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]

-

ACS Publications. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Available at: [Link][7]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link][3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water– n -Decane Reverse Micelles - Kopanichuk - Colloid Journal [bakhtiniada.ru]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

literature review of 2-Amino-4-bromopyridin-3-ol and its analogs

An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract

The 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth review of a key derivative, this compound, and its analogs. We delve into the physicochemical properties and paramount importance of the core molecule as a synthetic intermediate for potent therapeutics, including kinase inhibitors. The guide offers a detailed examination of various synthetic pathways, presenting step-by-step protocols and comparative analyses to inform methodological choices in a research and development setting. Furthermore, we explore the synthesis of diverse analogs through modern techniques like multicomponent reactions and survey their broad spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects. This document is designed for researchers, scientists, and drug development professionals, aiming to be an authoritative resource grounded in scientific literature, complete with detailed experimental workflows, data summaries, and mechanistic diagrams.

Chapter 1: The 2-Aminopyridine Scaffold: A Privileged Pharmacophore

The 2-aminopyridine moiety is a simple, low-molecular-weight, and functionally versatile heterocyclic structure that has proven to be an invaluable building block in drug discovery.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets, leading to a wide range of pharmacological effects.[3] Chemists and pharmacologists have long exploited these features, grafting the 2-aminopyridine core onto more complex structures to synthesize novel compounds with significant therapeutic potential.[4]

The significance of this scaffold is underscored by its presence in numerous commercially available drugs, demonstrating its clinical relevance across various disease areas.[4] The simple design of the 2-aminopyridine unit facilitates straightforward synthetic modifications, allowing for the generation of large compound libraries with minimal side reactions.[1] This makes it an ideal starting point for identifying and optimizing lead compounds in drug development programs.

Table 1: Marketed Drugs Containing the 2-Aminopyridine Moiety [4]

| Drug Name | Therapeutic Class | Core Function of 2-Aminopyridine |

| Piroxicam | Anti-inflammatory (NSAID) | Integral part of the core pharmacophore |

| Tenoxicam | Anti-inflammatory (NSAID) | Key structural component |

| Sulfasalazine | Anti-inflammatory | Links the sulfonamide and salicylate moieties |

| Delavirdine | Antiviral (Anti-HIV) | Part of the non-nucleoside reverse transcriptase inhibitor |

| Sulfapyridine | Antibacterial | A classic sulfa drug scaffold |

| Tripelennamine | Antihistaminic | Component of the ethylenediamine class of antihistamines |

The derivatives of 2-aminopyridine have demonstrated an exceptionally broad range of biological activities, including antitumoral, anti-Alzheimer, antimicrobial, antiviral, analgesic, anti-inflammatory, and anticonvulsant properties, among others.[4][5]

Chapter 2: Focus on this compound - The Core Molecule

Within the vast family of 2-aminopyridine derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its strategically placed functional groups—the amino, bromo, and hydroxyl groups—offer multiple points for chemical modification, making it a versatile building block for complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114335-54-5 | [6][7][8] |

| Molecular Formula | C₅H₅BrN₂O | [6][7] |

| Molecular Weight | 189.01 g/mol | [6][7] |

| Appearance | White crystalline powder | [6] |

| Boiling Point | 365.7 ± 42.0°C at 760 mmHg | [9] |

| Storage | 2-8°C, protect from light | [9] |

Significance as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of kinase inhibitors.[9] Its structure is particularly well-suited for creating compounds that target the ATP-binding pocket of kinases, a critical area for cancer therapy. The molecule serves as a crucial precursor in the synthesis of Crizotinib, a potent ALK and ROS1 inhibitor used in cancer treatment.[8] Its utility also extends to the preparation of agrochemicals and functional dyes, owing to its ability to participate in cross-coupling reactions and form stable heterocyclic systems.[9]

Chapter 3: Synthesis of this compound

The efficient synthesis of this compound is critical for its application in drug discovery and development. The primary objectives of any synthetic route are to achieve high yields, ensure scalability for industrial production, and utilize cost-effective and readily available starting materials.[10][11] Several methods have been reported, with two prominent strategies outlined below.

Protocol 1: Multi-step Synthesis from 4-Bromopyridine Hydrochloride

This classical approach involves a three-step sequence starting from 4-bromopyridine hydrochloride.[11] The rationale involves introducing a carboxylate group which is then converted to an amide, setting the stage for a Hoffmann degradation to install the amino group at the 2-position.

Caption: Workflow for synthesis from 4-Bromopyridine HCl.

Step-by-Step Methodology: [11]

-

Esterification: 4-Bromopyridine hydrochloride is reacted with an appropriate reagent like ethyl pyruvate in the presence of an acid and a catalyst to yield the ethyl 4-bromopyridine-2-carboxylate crude product.

-

Amination: The crude ester from the previous step is treated with ammonia (ammoniation) to convert the ester group into a primary amide, yielding 4-bromopyridine-2-carboxamide.

-

Hoffmann Degradation: The resulting carboxamide undergoes a Hoffmann degradation reaction. This classic organic reaction uses a reagent like sodium hypobromite to convert the primary amide into a primary amine with one less carbon atom, affording the final product, 2-amino-4-bromopyridine (which can then be hydroxylated).

Protocol 2: High-Yield Synthesis from 2,4-Dibromopyridine-N-oxide

A more recent and efficient method has been developed that significantly reduces the number of steps and increases the overall yield, making it highly suitable for large-scale production.[10] This pathway leverages the reactivity of a pyridine-N-oxide precursor.

Caption: High-yield, two-step synthesis workflow.

Step-by-Step Methodology: [10]

-

Ammoniation: The starting material, 2,4-dibromopyridine-N-oxide, undergoes a nucleophilic aromatic substitution reaction with ammonia water in a sealed vessel. The reaction is typically heated to between 60-110°C. The amino group preferentially displaces the bromo group at the 2-position.

-

Reduction: The intermediate N-oxide is then reduced to afford the final 2-amino-4-bromopyridine product. This reduction step removes the oxygen from the pyridine nitrogen. The patent claims a total yield of up to 80.5%.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available starting materials, required scale, and desired efficiency.

Table 3: Comparison of Synthetic Protocols

| Feature | Protocol 1 (from 4-Bromopyridine HCl) | Protocol 2 (from 2,4-Dibromopyridine-N-oxide) |

| Starting Material | 4-Bromopyridine hydrochloride | 2,4-Dibromopyridine-N-oxide |

| Number of Steps | 3+ | 2 |

| Key Reactions | Esterification, Amination, Hoffmann Degradation | Ammoniation, Reduction |

| Reported Yield | Lower overall yield | High total yield (up to 80.5%)[10] |

| Scalability | Less suitable for large scale | Suitable for large-scale preparation[10] |

| Advantages | Uses a more common starting material | Fewer steps, higher yield, more efficient[10] |

Chapter 4: Synthesis and Exploration of Analogs

The modification of the this compound core is a central activity in medicinal chemistry. The goal is to synthesize analogs with improved potency, enhanced selectivity for the biological target, better pharmacokinetic (ADME) properties, and reduced toxicity.

Key Synthetic Methodologies for Analogs: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in modern medicinal chemistry, allowing for the synthesis of complex molecules in a single step from three or more reactants. This strategy is highly efficient, convergent, produces minimal waste, and often results in high yields, making it ideal for creating libraries of diverse analogs.[5] A prominent example is the synthesis of substituted 2-aminopyridines from enaminones.

Detailed Protocol: MCR for 2-Amino-3-cyanopyridine Derivatives [5] This method provides efficient and easy access to a variety of substituted 2-aminopyridines under solvent-free conditions.

-

Reactant Preparation: An enaminone, malononitrile, and a primary amine are selected as the three components.

-

One-Pot Reaction: The reactants are mixed together without any solvent.

-

Thermal Conditions: The reaction mixture is heated. Optimal conditions are often found around 80°C for approximately 3 hours.

-

Product Isolation: After the reaction is complete, the resulting single product is isolated and purified.

Caption: Proposed mechanism for the MCR synthesis of 2-aminopyridines.[5]

Case Studies of Bioactive Analogs

-

CDK8 Inhibitors for Cancer Therapy: Based on the structure of sorafenib bound to Cyclin-Dependent Kinase 8 (CDK8), a series of novel 2-amino-pyridine derivatives were designed and synthesized as potential treatments for colon cancer. One compound demonstrated strong inhibitory activity against CDK8 with an IC₅₀ value of 46 nM and favorable selectivity.[12]

-

Antimicrobial Agents: Using the multicomponent reaction described above, new 2-amino-3-cyanopyridine derivatives were synthesized and tested for antimicrobial activity. One analog showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹.[5]

-

Neuroprotective Agents: The search for drugs that can protect neurons from damage is critical for treating neurodegenerative diseases and chemotherapy-induced neurotoxicity. A 2-amino-1,3,4-thiadiazole derivative, 4BrABT, has shown significant neuroprotective activity in vitro. It was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and could protect these cells from damage caused by excitotoxicity and toxins like cisplatin.[13]

Chapter 5: Biological Evaluation and Therapeutic Applications

Once synthesized, new analogs must undergo rigorous biological evaluation to determine their therapeutic potential. This typically involves a hierarchical screening process.

Caption: General workflow for biological screening of new analogs.

Detailed Protocols for Biological Assays

Antimicrobial Potency Testing (Disk Diffusion & MIC) [5] This protocol is fundamental for assessing the antibacterial or antifungal activity of newly synthesized compounds.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial inoculum across the entire surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compound. Place these disks onto the surface of the inoculated agar plate. Also include positive control (known antibiotic) and negative control (solvent) disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone indicates higher activity.

-

Minimum Inhibitory Concentration (MIC) Determination: To quantify potency, perform a broth microdilution assay. Prepare a series of dilutions of the compound in a 96-well plate with liquid growth medium. Inoculate each well with the microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

In Vitro Neuroprotection Assay (MTT Assay) [13] This assay measures cell viability to determine if a compound can protect cells from a neurotoxin.

-

Cell Culture: Plate neuronal, astrocyte, or oligodendrocyte cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a neurotoxin (e.g., 100 μM cisplatin for oligodendrocytes) with and without the test compound (e.g., 10 µM 4BrABT) for a specified period (e.g., 24 hours). Include control wells with no toxin or compound.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Incubate for a few hours, then add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. Higher absorbance corresponds to greater cell viability. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxin compared to the toxin alone.

Chapter 6: Future Perspectives and Conclusion

This compound is a testament to the enduring utility of the 2-aminopyridine scaffold in modern drug discovery. Its value as a versatile synthetic intermediate provides a reliable platform for the development of sophisticated and potent therapeutic agents. The analogs derived from this core have shown remarkable diversity in their biological activities, addressing critical unmet needs in oncology, infectious diseases, and neurology.

Future research will likely focus on several key areas. The development of novel, even more efficient and sustainable synthetic routes for the core molecule and its derivatives will remain a priority. The application of computational chemistry and machine learning will accelerate the design of analogs with enhanced selectivity and optimized ADME-T properties, reducing off-target effects and improving safety profiles. As our understanding of complex disease pathways deepens, the 2-aminopyridine scaffold will undoubtedly be adapted to create next-generation therapeutics targeting novel biological pathways. The journey from this simple, yet powerful, building block to life-saving medicines continues to be a vibrant and promising field of scientific inquiry.

References

-

ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Retrieved from [Link]

-

Chembeo. (n.d.). This compound. Retrieved from [Link]

-

TSEALINE. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound [myskinrecipes.com]

- 10. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 11. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2-Amino-4-bromopyridin-3-ol for Researchers and Drug Development Professionals

Introduction

2-Amino-4-bromopyridin-3-ol is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its trifunctional nature, featuring an amino group, a hydroxyl group, and a bromine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a valuable starting material for the construction of compound libraries aimed at various biological targets. This guide provides an in-depth overview of the commercial availability, cost, and key technical considerations for researchers and drug development professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 114335-54-5 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid (typical) | [2] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Storage Conditions | 2-8°C, protected from light | [3] |

Commercial Availability and Cost

This compound is available from a range of chemical suppliers specializing in research and development compounds. The cost is influenced by the quantity, purity, and the supplier. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Purity | Representative Quantities & Cost (USD) | Notes |

| Biosynth | N/A | 1 g: ~ | Offers price matching.[4] |

| Pharmaffiliates | High Purity | Price available upon login/request | Also provides related impurities and metabolites.[3] |

| Abovchem | 95% | Price available upon request | Provides basic safety information.[1] |

| Cenmed Enterprises | ≥98% | 50 mg: Price available upon request | |

| BLD Pharm | N/A | Price available upon request | Provides links to analytical data (NMR, HPLC, etc.).[5] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes from multiple suppliers for the most accurate and up-to-date pricing.

Synthesis of a Key Precursor: 2-Amino-4-bromopyridine

Synthetic Workflow Overview

Caption: Synthetic pathway for 2-amino-4-bromopyridine.

Detailed Experimental Protocol (Example)

Step 1: Ammoniation of 2,4-Dibromopyridine-N-oxide [6]

-

In a sealed reaction vessel, suspend 2,4-dibromopyridine-N-oxide in ammonia water.

-

Heat the mixture under pressure at a temperature ranging from 60-110°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the intermediate product.

Step 2: Reduction to 2-Amino-4-bromopyridine [6]

-

Suspend the intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add a reducing agent. Two common methods are:

-

Method A: Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 76°C) for several hours.[6]

-

Method B: Use Raney Nickel as a catalyst and hydrogen gas at atmospheric pressure.

-

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid catalyst/reagents.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-bromopyridine as a solid. A reported yield for this two-step process is approximately 80.5%.[6]

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The bromine atom at the 4-position of this compound serves as a convenient handle for introducing further molecular complexity and diversity through palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

The primary utility of this compound in medicinal chemistry lies in its ability to undergo various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

Caption: Key cross-coupling reactions of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-amino-4-bromopyridine derivative, which can be adapted for this compound.[2]

Materials:

-

2-Amino-4-bromopyridine derivative (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane and water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the 2-amino-4-bromopyridine derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound 2-Amino-5-bromopyridin-3-ol, the following precautions should be taken[8]:

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[8]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

Use only outdoors or in a well-ventilated area.[9]

-

-

First Aid:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Researchers should always consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors for therapeutic applications. Its commercial availability from a range of suppliers, albeit at a relatively high cost for early-stage research quantities, makes it accessible to the drug discovery community. While detailed synthetic and application protocols for this specific molecule are not abundant in public literature, established methodologies for similar 2-aminopyridine derivatives provide a solid foundation for its incorporation into synthetic campaigns. As with all research chemicals, adherence to strict safety protocols is paramount for its handling and use in the laboratory.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine.

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Cenmed Enterprises. (n.d.). This compound (C007B-609473). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 114335-54-5 | Product Name : this compound. Retrieved from [Link]

- Thermo Fisher Scientific. (2024).

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

Sources

- 1. This compound - CAS:114335-54-5 - Abovchem [abovchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. 114335-54-5|this compound|BLD Pharm [bldpharm.com]

- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

The Intricacies of Aminobromopyridines: A Technical Guide to Reactivity and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its presence in a vast array of pharmaceuticals and biologically active compounds underscoring its importance.[1] The strategic functionalization of this heterocycle with substituents that modulate its electronic properties and reactivity is a key strategy in drug design and development. Among the myriad of substituted pyridines, aminobromopyridines represent a particularly versatile class of building blocks. The interplay between the electron-donating amino group and the multifaceted bromo group—electron-withdrawing by induction and a handle for further functionalization—creates a rich and nuanced chemical landscape.

This technical guide provides an in-depth exploration of the reactivity and electronic effects of aminobromopyridines. We will delve into the fundamental principles governing their behavior, provide detailed experimental protocols for their synthesis and key transformations, and offer insights into how the positional isomerism of the amino and bromo substituents dictates reaction outcomes.

Understanding the Electronic Landscape of Aminobromopyridines

The reactivity of an aminobromopyridine is fundamentally governed by the electronic interplay of the amino group, the bromo group, and the electron-deficient pyridine ring.

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-deficient aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen.[2] Conversely, electrophilic aromatic substitution is generally more difficult than for benzene and typically occurs at the 3- and 5-positions.[3]

The Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through its positive resonance effect (+R), which involves the delocalization of the nitrogen's lone pair into the pyridine ring. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. The amino group also exerts a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom.

The Bromo Group (-Br): The bromo group exhibits a dual electronic nature. It is electron-withdrawing through its negative inductive effect (-I) due to the high electronegativity of bromine. However, it is also a weak electron-donating group through its positive resonance effect (+R), where its lone pairs can be delocalized into the ring. The inductive effect generally outweighs the resonance effect, making bromine a net deactivating group in electrophilic aromatic substitution.

The combined influence of these groups dictates the overall electron density at each position of the aminobromopyridine ring, thereby influencing its basicity (pKa) and its reactivity in various chemical transformations.

Quantifying Electronic Effects: pKa and Hammett Constants

The electronic effects of the amino and bromo substituents can be quantitatively assessed through pKa values and Hammett substituent constants.

pKa Values: The pKa of the conjugate acid of a substituted pyridine is a direct measure of its basicity. Electron-donating groups increase the electron density on the ring nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the basicity and lower the pKa. The position of the substituents is critical. For instance, an amino group at the 2- or 4-position can more effectively donate electron density to the ring nitrogen through resonance than an amino group at the 3-position.[4]

Table 1: pKa Values of Selected Aminopyridines

| Compound | pKa of Conjugate Acid | Reference(s) |

| Pyridine | 5.25 | [5] |

| 2-Aminopyridine | 6.86 | [4] |

| 3-Aminopyridine | 6.0 | [1] |

| 4-Aminopyridine | 9.17 | [4] |

| 2-Amino-5-bromopyridine | ~5.25 (pyridinium ion) | [5] |

Table 2: Hammett Substituent Constants (σ) for Amino and Bromo Groups on Pyridine

| Substituent | Position | σ Value | Reference(s) |

| -NH₂ | para | -0.66 | [6] |

| -NH₂ | meta | -0.04 | [6] |

| -Br | para | +0.23 | [6] |

| -Br | meta | +0.40 | [6] |

| 2-pyridyl | - | 0.71 | [7] |

| 3-pyridyl | - | 0.55 | [7] |

| 4-pyridyl | - | 0.94 | [7] |

Synthesis of Aminobromopyridine Building Blocks

A variety of methods exist for the synthesis of aminobromopyridines, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Electrophilic Bromination of Aminopyridines

The electron-donating amino group activates the pyridine ring towards electrophilic substitution, making direct bromination a feasible synthetic route. The regioselectivity is governed by the directing effect of the amino group.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine [8]

-

Materials: 2-Aminopyridine, Acetic acid, Bromine, 40% Sodium hydroxide solution, Petroleum ether.

-

Procedure:

-

Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C in an ice bath.

-

Add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.

-

After the addition is complete, stir the mixture for 1 hour.

-

Dilute with water (750 ml) to dissolve the precipitated hydrobromide.

-

Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Wash the crude product with hot petroleum ether to remove the dibrominated byproduct.

-

The resulting 2-amino-5-bromopyridine is typically obtained in 62-67% yield.

-

Protocol 2: Synthesis of 2-Amino-3-bromopyridine

-

Materials: 2-Aminopyridine, Organic solvent (e.g., chloroform), Liquid bromine, Acetic acid, Sodium hydroxide solution.

-

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent and cool to below 0°C.

-

Add half of the total liquid bromine dropwise.

-

Warm the mixture to 14-17°C and add acetic acid dropwise.

-

Cool the mixture again to below 0°C and add the remaining half of the liquid bromine.